

Chemical stability and storage of 4-Aminomethyltetrahydropyran HCl

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Compound of Interest

Compound Name: 4-Aminomethyltetrahydropyran
hydrochloride

Cat. No.: B1519812

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An In-Depth Technical Guide to the Chemical Stability and Storage of 4-Aminomethyltetrahydropyran HCl

Executive Summary

4-Aminomethyltetrahydropyran hydrochloride is a valuable building block in modern medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) intermediate, a comprehensive understanding of its chemical stability is paramount to ensure the integrity, purity, and ultimate safety and efficacy of the final drug product. This guide provides a detailed examination of the stability profile of 4-Aminomethyltetrahydropyran HCl, offering field-proven insights into its storage, handling, and analytical assessment. We will delve into its intrinsic stability, potential degradation pathways under stress conditions, and provide robust, validated protocols for its evaluation, empowering researchers to maintain compound integrity throughout the development lifecycle.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Aminomethyltetrahydropyran HCl is the first step in designing appropriate stability and handling protocols. The hydrochloride salt form confers aqueous solubility and a crystalline nature, which are generally favorable for handling and formulation.

Property	Value	Source
Chemical Formula	C ₆ H ₁₄ CINO	--INVALID-LINK--
Molecular Weight	151.63 g/mol	--INVALID-LINK--
Appearance	White to off-white crystalline solid	--INVALID-LINK--
Melting Point	180-185 °C	--INVALID-LINK--
Solubility	Readily soluble in water	--INVALID-LINK--
pKa (Predicted, free base)	10.01 ± 0.29	--INVALID-LINK--

Chemical Stability Profile and Potential Degradation Pathways

Our laboratory asserts that 4-Aminomethyltetrahydropyran HCl is a chemically robust molecule under standard ambient conditions. However, like all amine hydrochlorides, its stability is not absolute and is influenced by environmental factors, particularly moisture, high temperatures, and aggressive chemical conditions. Forced degradation studies are essential to identify potential liabilities and develop stability-indicating analytical methods.^[1]

Hygroscopicity: The Critical Role of Water

Hygroscopicity, the tendency to absorb moisture from the atmosphere, is a critical parameter for solid amine salts.^{[2][3]} Absorbed water can act as a solvent, mobilizing ions and facilitating chemical degradation, or it can induce physical changes in the solid state, impacting flowability and dissolution.^{[3][4]}

Expert Insight: The hydrochloride salt of a primary aliphatic amine is susceptible to moisture uptake. Therefore, classifying its hygroscopicity is a primary step in risk assessment for handling and storage. We recommend performing a hygroscopicity test as per the European Pharmacopoeia (see Protocol 4.2). Based on its structure, it is anticipated to be slightly to moderately hygroscopic.

Hydrolytic Stability

The core structure of the molecule contains two key functional groups: a primary amine and a cyclic ether (tetrahydropyran ring).

- **Ether Linkage:** Ether bonds are notoriously stable and resistant to hydrolysis except under harsh acidic conditions and high temperatures, which are not typically encountered in pharmaceutical processing or storage.^[5] Cleavage of the tetrahydropyran ring is not an expected degradation pathway under normal or accelerated stability conditions (pH 1-8).
- **Amine Group:** The primary aliphatic amine is not susceptible to hydrolysis.

Causality: The high pKa of the amine ensures it is protonated across a wide pH range, which further electrostatically repels electrophilic attack. The ether oxygen is a weak Lewis base, requiring a strong acid to protonate it sufficiently to activate the C-O bond for nucleophilic attack by water. Therefore, significant hydrolytic degradation is unlikely. A plausible, albeit extreme, degradation pathway under forced acidic conditions is depicted below.

Plausible Acid-Catalyzed Hydrolytic Degradation (Forced Conditions)

4-Aminomethyltetrahydropyran HCl

H⁺, High Temp

Protonated Ether Intermediate

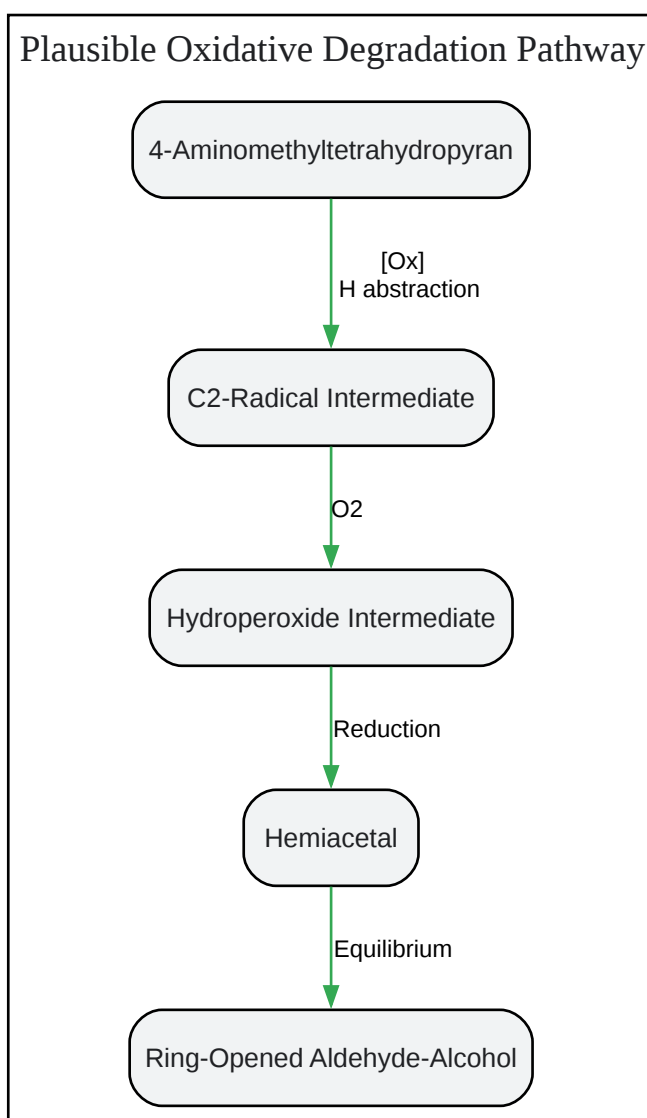
Ring Opening

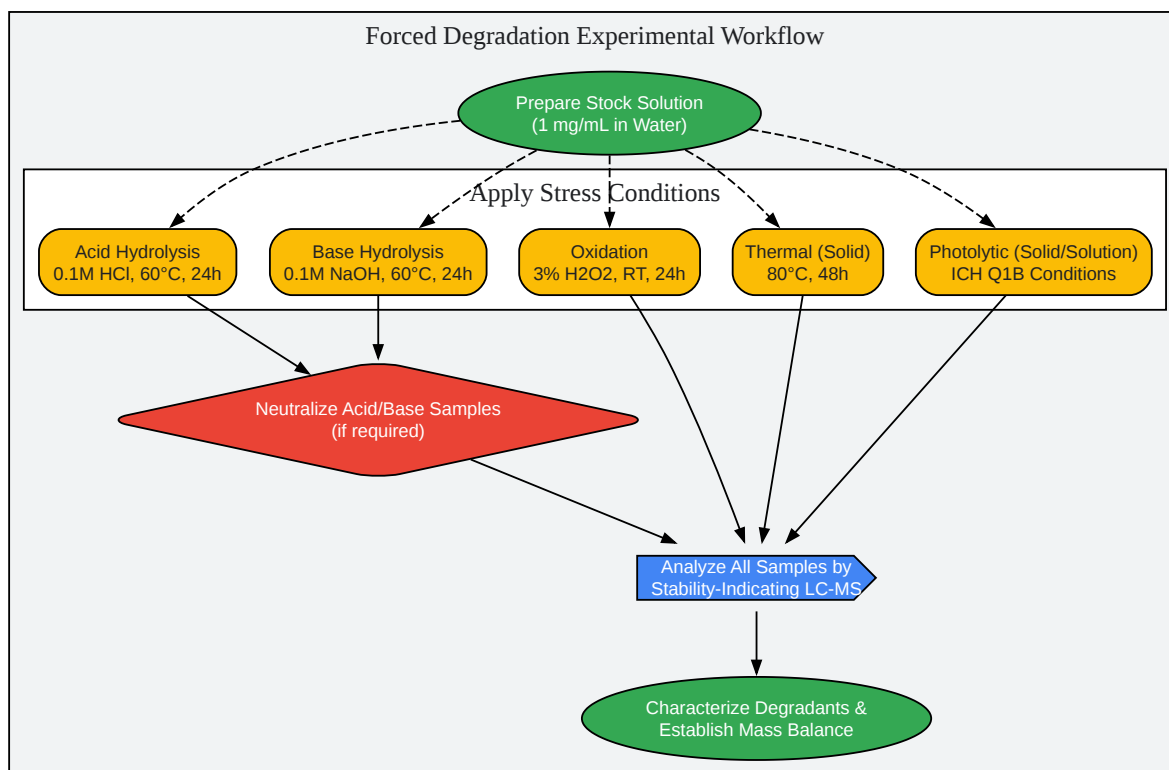
Ring-Opened Carbocation

Hydration & Rearrangement

5-Hydroxy-1-aminoheptanal

Plausible Oxidative Degradation Pathway





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